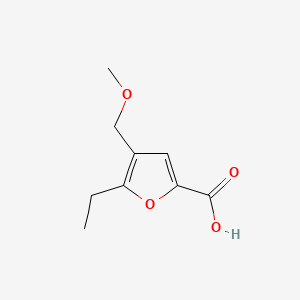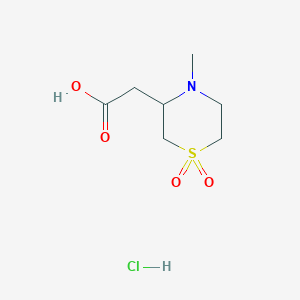![molecular formula C23H25ClN2O2 B2910095 1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol CAS No. 524710-57-4](/img/structure/B2910095.png)
1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol, also known by its IUPAC name 3-[4-(3-chlorophenyl)-1-piperazinyl]-1-propanol , is a chemical compound with the molecular formula C₁₃H₁₉ClN₂O . It falls within the class of piperazine derivatives and exhibits interesting pharmacological properties .
Physical And Chemical Properties Analysis
- Safety Information : The compound carries hazard statements (H302, H312, H315, H318, H332, H335) and precautionary statements (P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, P501) according to the Globally Harmonized System (GHS). Proper handling and protective measures are essential .
Mecanismo De Acción
The exact mechanism of action of 3C-PEP is not fully understood, but it is believed to act as a partial agonist of the 5-HT1A receptor and an antagonist of the 5-HT2A receptor. It has also been shown to modulate the activity of the dopamine and glutamate systems in the brain. These effects are thought to contribute to the anxiolytic, antidepressant, and antipsychotic effects of 3C-PEP.
Biochemical and Physiological Effects
In addition to its effects on the brain, 3C-PEP has also been found to have other biochemical and physiological effects. It has been shown to have anti-inflammatory effects in animal models of inflammation. It has also been found to have antioxidant effects, which may contribute to its neuroprotective effects in diseases such as Alzheimer's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 3C-PEP is that it has been well-characterized and synthesized in large quantities, making it readily available for research purposes. However, one limitation is that its effects may vary depending on the animal model used and the dose administered. Therefore, careful consideration should be given to the choice of animal model and dosing regimen when conducting experiments with 3C-PEP.
Direcciones Futuras
There are several future directions for research on 3C-PEP. One area of interest is its potential as a treatment for Alzheimer's disease. Further studies are needed to fully elucidate its neuroprotective effects and to determine the optimal dosing regimen for this application. Another area of interest is its potential as a treatment for anxiety and depression in humans. Clinical trials are needed to determine its safety and efficacy in humans. Finally, further studies are needed to fully understand the mechanism of action of 3C-PEP and to identify other potential therapeutic applications for this compound.
Métodos De Síntesis
The synthesis of 3C-PEP involves the reaction of 3-chlorophenylpiperazine with 2-naphthol in the presence of a base such as potassium carbonate. The resulting product is then reacted with epichlorohydrin to form 1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol. This synthesis method has been well-established and has been used by many researchers to produce 3C-PEP in large quantities.
Aplicaciones Científicas De Investigación
3C-PEP has been extensively studied for its potential therapeutic applications in various diseases such as depression, anxiety, and schizophrenia. Several studies have shown that 3C-PEP has anxiolytic and antidepressant effects in animal models. It has also been found to have antipsychotic effects in a rat model of schizophrenia. Furthermore, 3C-PEP has been shown to improve cognitive function in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
1-[4-(3-chlorophenyl)piperazin-1-yl]-3-naphthalen-2-yloxypropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN2O2/c24-20-6-3-7-21(15-20)26-12-10-25(11-13-26)16-22(27)17-28-23-9-8-18-4-1-2-5-19(18)14-23/h1-9,14-15,22,27H,10-13,16-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHBHQBZFBLILCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COC2=CC3=CC=CC=C3C=C2)O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(4-formyl-2-methoxyphenyl) (E)-3-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enoate](/img/structure/B2910019.png)


![Methyl 4-(benzo[d]thiazol-2-yl(furan-2-ylmethyl)carbamoyl)benzoate](/img/structure/B2910023.png)
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-(ethylsulfonyl)benzamide](/img/structure/B2910026.png)



![4-Methoxy-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]pyrimidine](/img/structure/B2910032.png)
![3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2910033.png)
